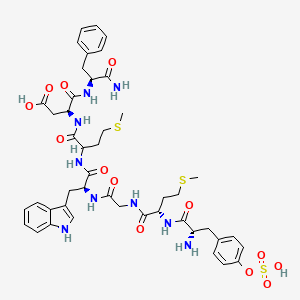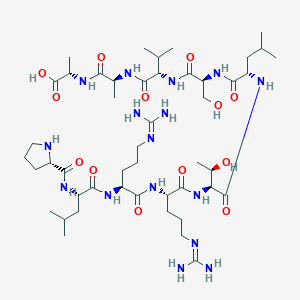
2-Chloro-N-phenyl-3-pyridinecarboxamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalytic Activity and Polymorphism
2-Chloro-N-phenyl-3-pyridinecarboxamide has been explored for its catalytic properties and polymorphism in scientific research. A derivative of this compound, N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, was synthesized and exhibited antibacterial activities along with efficient catalysis for the transfer hydrogenation reaction of various ketones under mild conditions. The study of its polymorphic forms highlighted the importance of intermolecular hydrogen bonding interactions in determining the conformation and packing of polymorphs, which could have implications for its catalytic efficiency and application in synthesis processes Özdemir et al., 2012.
Material Science Applications
In the field of material science, derivatives of 2-Chloro-N-phenyl-3-pyridinecarboxamide have been utilized to synthesize high-performance aromatic polyamides and polyimides, showcasing their potential as high-strength and high-temperature resistant materials. These polymers were found to possess excellent solubility in polar solvents, high glass transition temperatures, and significant thermal stability, making them suitable for advanced engineering applications and electronics Yang & Lin, 1995.
Fluorescent Probes for Metal Ion Detection
Research has also focused on the development of fluorescent probes based on pyridine-2,6-dicarboxamide derivatives for the selective detection of metal ions, such as iron (Fe2+ and Fe3+) and palladium (Pd2+). These probes demonstrated remarkable sensing capabilities, with potential applications in environmental monitoring, biomedical diagnostics, and the development of sensor technologies Kumar et al., 2015; Kumar et al., 2017.
Synthesis of Fused Pyridines and Quinolines
The compound has been investigated in the synthesis of fused pyridines and quinolines, which are of interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. Research in this area aims to develop new methodologies and explore the reactivity of 2-Chloro-N-phenyl-3-pyridinecarboxamide derivatives towards creating complex heterocyclic structures Hayes & Meth–Cohn, 1979.
Inhibition of NF-kappaB and AP-1 Gene Expression
Structure-activity relationship studies have been conducted on derivatives of 2-Chloro-N-phenyl-3-pyridinecarboxamide to assess their efficacy as inhibitors of NF-kappaB and AP-1 gene expression. These studies are pivotal for understanding the molecular basis of inflammatory processes and developing therapeutics for diseases where inflammation plays a key role Palanki et al., 2000.
Pharmacokinetics and Drug Metabolism
Investigations into the pharmacokinetics and metabolism of 2-Chloro-N-phenyl-3-pyridinecarboxamide derivatives, like GDC-0449 (vismodegib), have provided insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. This research is crucial for drug development, as it helps in optimizing the pharmacological properties and safety profiles of potential therapeutic agents Yue et al., 2011.
Propriétés
IUPAC Name |
2-chloro-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNXSZJPSVBLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204682 | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56149-29-2 | |
| Record name | 2-Chloro-N-phenyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56149-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



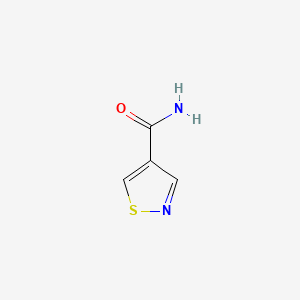
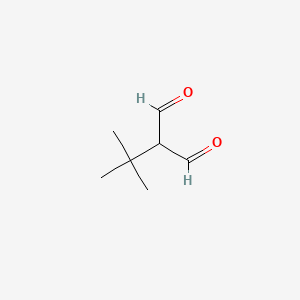
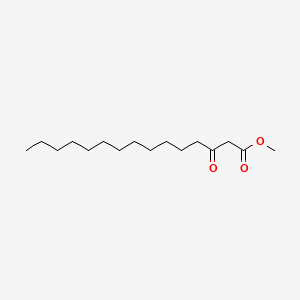


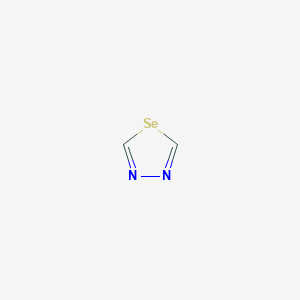
![1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B1620085.png)

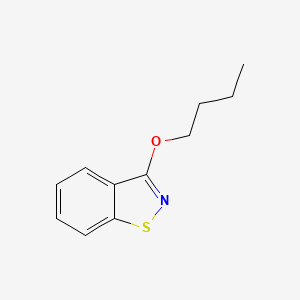
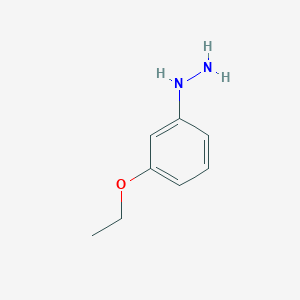
![2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1620094.png)
